molecular formula C6H4ClN5O2 B1385168 4-Chloro-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazole-5-carboxylic acid CAS No. 1234342-77-8

4-Chloro-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazole-5-carboxylic acid

Cat. No.: B1385168
CAS No.: 1234342-77-8
M. Wt: 213.58 g/mol
InChI Key: ZANALVCQWAKBRF-UHFFFAOYSA-N
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Description

“4-Chloro-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazole-5-carboxylic acid” is a chemical compound that belongs to the class of triazole derivatives . Triazole derivatives have been reported to possess significant biological and pharmacological properties, making them of interest in medicinal chemistry .


Synthesis Analysis

The synthesis of triazole derivatives often involves the derivatization of the triazole ring, which is based on the phenomenon of bio-isosteres . In one study, a ligand was synthesized in situ by the reaction of copper chloride with 4-(4-chlorobenzylideneamino)-5-phenyl-2H-1,2,4-triazole-3(4H)-thione .


Molecular Structure Analysis

Triazole is a five-member heterocyclic ring containing two carbon and three nitrogen atoms . It is found in two isomeric forms, 1,2,3-triazole and 1,2,4-triazole .


Chemical Reactions Analysis

Triazole compounds have been synthesized via various chemical reactions, including “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium .

Scientific Research Applications

Synthesis and Structural Applications

  • Synthesis of Novel Heterocycles : The creation of new substances by integrating 1,2,4-triazole and pyrazole fragments, including 4-Chloro-3-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-5-carboxylic acid, has been explored for its potential to interact with various biological targets. This synthesis process is significant due to the chemical modification possibilities and the pharmacological potential of these heterocycles (Fedotov, Hotsulia, & Panasenko, 2022).

  • Isostructural Compounds : The synthesis of isostructural compounds with similar chemical structures to this compound has been reported. These compounds are characterized by their planarity and the orientation of certain groups, which are crucial for their potential applications (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Biological and Medicinal Applications

  • Antimicrobial Agents : Compounds structurally related to this compound have been synthesized and tested for their in vitro activities against various strains of bacteria and fungi, showing marked inhibition in some cases (Sanjeeva Reddy, Sanjeeva Rao, Rajesh Kumar, & Nagaraj, 2010).

  • Antifungal Activity : Studies have shown the potential of compounds with similar structures to inhibit the activity of specific enzymes, indicating their relevance in exploring antifungal properties (Fedotov, Hotsulia, & Panasenko, 2022).

Chemical Properties and Reactions

  • Chemical Transformations : The reaction properties and synthesis of derivatives of this compound have been explored, emphasizing the importance of understanding the chemical behavior of such compounds (Matiichuk, Potopnyk, & Obushak, 2009).

Mechanism of Action

While the specific mechanism of action for “4-Chloro-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazole-5-carboxylic acid” is not mentioned in the available data, triazole compounds have been reported to exhibit various pharmacological activities such as antimicrobial, anticonvulsant, anti-inflammatory, analgesic, antitubercular, anthelmintic, antioxidant, antimalarial, antiviral, etc .

Future Directions

Given the significant biological and pharmacological properties of triazole derivatives, they continue to attract strong interest in medicinal chemistry . Future research may focus on the synthesis of new triazole derivatives and the exploration of their potential applications in various fields.

Properties

IUPAC Name

4-chloro-3-(1,2,4-triazol-4-yl)-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN5O2/c7-3-4(6(13)14)10-11-5(3)12-1-8-9-2-12/h1-2H,(H,10,11)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZANALVCQWAKBRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=CN1C2=NNC(=C2Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Chloro-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazole-5-carboxylic acid

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